molecular formula C9H11NO2 B2733502 (2E)-3-(dimethylamino)-1-(furan-3-yl)prop-2-en-1-one CAS No. 67382-49-4

(2E)-3-(dimethylamino)-1-(furan-3-yl)prop-2-en-1-one

Cat. No. B2733502
M. Wt: 165.192
InChI Key: JYNBBGZIKXUJAK-HWKANZROSA-N
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Patent
US04374988

Procedure details

As in Example 1, Part A, 0.01 mol of 3-acetylfuran can be reacted with 0.02 mol of N,N-dimethylformamide dimethylacetal to produce 3-dimethylamino-1-(3-furyl)-2-propen-1-one.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.02 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:8]=[CH:7][O:6][CH:5]=1)(=[O:3])[CH3:2].CO[CH:11](OC)[N:12]([CH3:14])[CH3:13]>>[CH3:11][N:12]([CH3:14])[CH:13]=[CH:2][C:1]([C:4]1[CH:8]=[CH:7][O:6][CH:5]=1)=[O:3]

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
C(C)(=O)C1=COC=C1
Name
Quantity
0.02 mol
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C=CC(=O)C1=COC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04374988

Procedure details

As in Example 1, Part A, 0.01 mol of 3-acetylfuran can be reacted with 0.02 mol of N,N-dimethylformamide dimethylacetal to produce 3-dimethylamino-1-(3-furyl)-2-propen-1-one.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.02 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:8]=[CH:7][O:6][CH:5]=1)(=[O:3])[CH3:2].CO[CH:11](OC)[N:12]([CH3:14])[CH3:13]>>[CH3:11][N:12]([CH3:14])[CH:13]=[CH:2][C:1]([C:4]1[CH:8]=[CH:7][O:6][CH:5]=1)=[O:3]

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
C(C)(=O)C1=COC=C1
Name
Quantity
0.02 mol
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C=CC(=O)C1=COC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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